molecular formula C7H8Cl2N2O B11895272 3,4-Dichloro-5-isopropoxypyridazine CAS No. 1346697-99-1

3,4-Dichloro-5-isopropoxypyridazine

Cat. No.: B11895272
CAS No.: 1346697-99-1
M. Wt: 207.05 g/mol
InChI Key: FDCQGBBYHOVMPD-UHFFFAOYSA-N
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Description

These compounds share a common pyridazine core substituted with chlorine atoms and alkoxy groups, which influence their reactivity, stability, and applications in pharmaceuticals or agrochemicals.

Properties

CAS No.

1346697-99-1

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

3,4-dichloro-5-propan-2-yloxypyridazine

InChI

InChI=1S/C7H8Cl2N2O/c1-4(2)12-5-3-10-11-7(9)6(5)8/h3-4H,1-2H3

InChI Key

FDCQGBBYHOVMPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-Dichloro-5-isopropoxypyridazine involves several steps. One common method includes the reaction of 3,4-dichloropyridazine with isopropyl alcohol under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

3,4-Dichloro-5-isopropoxypyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dichloro-5-isopropoxypyridazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-isopropoxypyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Properties

The table below compares key molecular parameters of 3,4-Dichloro-5-propoxypyridazine and 3,4-dichloro-5-(pentan-2-yloxy)pyridazine :

Property 3,4-Dichloro-5-propoxypyridazine 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine
Molecular Formula C₇H₈Cl₂N₂O C₁₀H₁₅Cl₂N₂O
Average Mass (Da) 207.054 260.15 (calculated*)
Monoisotopic Mass (Da) 206.001368 258.046 (calculated*)
Alkoxy Group Propoxy (-OCH₂CH₂CH₃) Pentan-2-yloxy (-OCH(CH₂CH₂CH₃))
CAS Number 1346697-98-0 1346698-07-4

Note: Mass values for the pentan-2-yloxy derivative were calculated based on its molecular formula, as explicit data is unavailable in the evidence.

Key Observations:
  • Alkoxy Chain Length : The pentan-2-yloxy group introduces a branched, longer-chain substituent compared to the linear propoxy group. This increases hydrophobicity and may reduce solubility in polar solvents .
  • Mass Differences : The pentan-2-yloxy derivative’s larger molecular mass (260.15 Da vs. 207.05 Da) reflects its extended carbon chain, which could impact pharmacokinetic properties like metabolic stability .

Biological Activity

3,4-Dichloro-5-isopropoxypyridazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

3,4-Dichloro-5-isopropoxypyridazine features a pyridazine ring with chlorine substitutions at the 3 and 4 positions and an isopropoxy group at the 5 position. The presence of chlorine atoms enhances the compound's reactivity, while the isopropoxy group may influence its solubility and biological interactions.

Chemical Formula: C8_{8}H8_{8}Cl2_{2}N2_{2}O

Molecular Weight: 219.07 g/mol

Biological Activity

Pyridazine derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Some pyridazine derivatives exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Certain analogs have shown potential in reducing inflammation markers.

The specific biological activity of 3,4-Dichloro-5-isopropoxypyridazine requires further empirical investigation to establish its pharmacological profile fully. Preliminary studies suggest that the compound may interact with biological systems through mechanisms such as enzyme inhibition or receptor modulation.

Interaction Studies

Understanding how 3,4-Dichloro-5-isopropoxypyridazine interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or receptors.
  • Mechanism of Action: Investigating the biochemical pathways affected by the compound.
  • Toxicological Profile: Assessing safety and side effects associated with its use.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,4-Dichloro-5-isopropoxypyridazine, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
3-Chloro-5-methoxypyridazineChlorine at position 3; methoxy group at 5Potentially different solubility profile
4-Chloro-3-isopropoxypyridazineChlorine at position 4; isopropoxy group at 3May exhibit distinct biological activity
2,6-DichloropyridazineDichloro substitutions at positions 2 and 6Different reactivity patterns
TrifluoromethylpyridineContains trifluoromethyl groupEnhanced lipophilicity and bioactivity

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